3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
This compound features a bicyclo[2.2.1]hept-5-ene scaffold substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 3, which is further modified with a 3,4-difluorophenyl moiety.
Properties
IUPAC Name |
3-[(3,4-difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQBGWKOMFMYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis to yield the carboxylic acid.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the bicyclic core with an appropriate isocyanate, such as 3,4-difluorophenyl isocyanate, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Electronic Effects : The 3,4-difluorophenyl group in the target compound balances lipophilicity and electronic properties, contrasting with the electron-withdrawing nitro () or electron-donating methoxy groups () in analogs.
- Steric Impact : Bulky substituents like 3,5-bis(methoxycarbonyl)phenyl () may hinder receptor binding compared to the more compact difluorophenyl group.
Pharmacological and Physicochemical Properties
- MCHR1 Antagonists : FE@SNAP () incorporates a fluoroethyl group for PET imaging, indicating that the target compound’s fluorine atoms could similarly enhance tracer utility .
- LogP and Solubility : The 3-nitrophenyl analog () has a calculated XLogP3 of 1.5, whereas alkylated analogs (e.g., dipropyl in ) may exhibit higher logP values. The target compound’s fluorine atoms likely position it between these extremes.
- Biological Activity: Norbo-13/14 () were designed as serotoninergic ligands, implying that carbamoyl modifications on the bicyclo scaffold can tune receptor affinity .
Biological Activity
3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a bicyclo[2.2.1]heptene core and a carboxylic acid group. The presence of a difluorophenyl substituent enhances its potential biological activity, making it an interesting candidate for medicinal chemistry and pharmacological research.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 293.27 g/mol. Its structure is designed to interact with various biological targets, which may include enzymes, receptors, and other cellular components.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.27 g/mol |
| Core Structure | Bicyclo[2.2.1]heptene |
| Functional Groups | Carboxylic acid, carbamoyl |
| Substituents | 3,4-Difluorophenyl |
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Research has indicated that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor that could be useful in treating diseases linked to enzyme dysregulation.
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting the growth of pathogenic bacteria and fungi.
Antitumor Activity
A study on structurally similar compounds demonstrated significant antitumor effects against HepG2 cells (human liver cancer cells). For instance, compound D9 from a related series exhibited an IC50 of 0.79 μM for HepG2 cells and 0.36 μM for EGFR inhibition, suggesting a potent inhibitory mechanism against tumor growth .
Enzyme Interaction Studies
Research focusing on the interaction of similar bicyclic compounds with the Type III Secretion System (T3SS) in Gram-negative bacteria revealed that certain derivatives could inhibit T3SS activity significantly at concentrations around 50 μM . This inhibition could provide insights into developing new antibacterial therapies targeting virulence factors.
Mechanistic Insights
The biological activity of this compound likely involves:
- Molecular Docking Studies : Computational models suggest potential binding sites on target proteins, indicating how this compound might exert its effects at the molecular level.
- Apoptosis Assays : These assays have been employed to confirm the induction of programmed cell death in cancer cells upon treatment with related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
